Product packaging for Isoamygdalin(Cat. No.:CAS No. 1173199-73-9)

Isoamygdalin

Cat. No.: B10753666
CAS No.: 1173199-73-9
M. Wt: 457.4 g/mol
InChI Key: XUCIJNAGGSZNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoamygdalin is a cyanogenic glucoside structurally related to amygdalin, serving as a critical compound in phytochemical and biochemical research. Its primary research value lies in its role as a precursor to hydrogen cyanide (HCN) upon enzymatic hydrolysis by β-glucosidase. This property makes it a vital tool for studying cyanogenesis in plants, investigating plant defense mechanisms, and exploring the enzymatic pathways involved in the release of bioactive molecules. In biomedical research, this compound is utilized to examine its potential effects on cellular processes, particularly the induction of apoptosis in various cell lines, providing insights into its mechanism of action and downstream signaling pathways. Researchers employ this compound as a standard in analytical chemistry, using techniques like HPLC and LC-MS to quantify cyanogenic compounds in natural products and plant extracts. All studies must be conducted in appropriately equipped laboratories following strict safety protocols. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO11 B10753666 Isoamygdalin CAS No. 1173199-73-9

Properties

IUPAC Name

2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIJNAGGSZNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H27NO11
Record name amygdalin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Amygdalin
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872004
Record name alpha-[(6-O-Hexopyranosylhexopyranosyl)oxy]benzeneacetonitrile
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Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Amygdalin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL
Record name AMYGDALIN
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CAS No.

51371-34-7, 1173199-73-9, 29883-15-6
Record name amygdalin
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Record name alpha-[(6-O-Hexopyranosylhexopyranosyl)oxy]benzeneacetonitrile
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Record name AMYGDALIN
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Record name Amygdalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223-226 °C, 214 °C
Record name AMYGDALIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amygdalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Distribution of Isoamygdalin in Biological Systems

Phyto-Ecological Investigations of Isoamygdalin Presence

Phyto-ecological studies focus on understanding the distribution of plant species and the environmental factors that govern this distribution. The presence of amygdalin (B1666031), the natural precursor to this compound, is a significant characteristic of specific plant taxa.

Amygdalin is a cyanogenic glycoside found in numerous plants, most notably within the Rosaceae family. marioninstitute.orgresearchgate.net Its presence is a key chemical marker for several species within this family. The compound is particularly concentrated in the seeds and kernels of various fruits. marioninstitute.org

Interactive Data Table: Plant Species Containing Amygdalin (Source of this compound)

FamilyGenusSpeciesCommon Name
RosaceaePrunusPrunus amygdalus var. amaraBitter Almond
RosaceaePrunusPrunus armeniacaApricot
RosaceaePrunusPrunus persicaPeach
RosaceaePrunusPrunus spp.Plum, Cherry, Nectarine
RosaceaeAroniaAronia melanocarpaBlack Chokeberry

This table is populated with data from sources researchgate.net and marioninstitute.org.

The accumulation of amygdalin within plants is not uniform; it is concentrated in specific organs, which is believed to be a defense mechanism against herbivory. marioninstitute.org The bitter taste and the release of hydrogen cyanide upon enzymatic hydrolysis deter animals from consuming these parts, thus protecting the plant's reproductive components. marioninstitute.orgresearchgate.net

Interactive Data Table: Organ-Specific Accumulation of Amygdalin

Plant SpeciesPrimary Organ of Accumulation
Prunus species (Almond, Apricot, Peach, etc.)Seeds (Kernels)
Prunus africanaBark

This table is populated with data from sources researchgate.net and marioninstitute.org.

The concentration of secondary metabolites like amygdalin in plants can be influenced by a range of geographical and environmental factors. mdpi.comresearchgate.net While direct studies on this compound are specific, general principles of phytochemistry suggest that climatic and soil conditions play a crucial role.

Temperature and Rainfall: Studies on other plant species have shown that temperature and precipitation levels significantly affect the chemical composition of plants. mdpi.comresearchgate.net For instance, research on maize indicates that variations in temperature during critical growth stages can alter the fat, fiber, and amino acid content. mdpi.com Amino acids are precursors for the biosynthesis of many secondary metabolites, including cyanogenic glycosides. Similarly, studies on coffee have found that while the total content of a chemical class (like lipids or sugars) might remain stable, the concentration of individual compounds within that class can be significantly correlated with the average air temperature during seed development. researchgate.net

Soil Composition and Altitude: The chemical makeup of the soil, including nutrient availability and pH, is a determining factor in plant metabolism and growth. mdpi.comfrontiersin.org Altitude can also be a significant variable, often correlating with changes in temperature, light intensity, and other climatic factors that influence plant biochemistry. researchgate.netfrontiersin.org The geographical location of a plant population is a primary factor shaping its associated microbial communities and can lead to variations in its chemical profile. frontiersin.orgnih.gov

Climate Change Implications: The geographical distribution of medicinal plants is predicted to shift in response to climate change. mdpi.commdpi.com Modeling studies on various species show that changes in temperature and precipitation patterns will likely alter the suitable habitats for these plants, potentially leading to a reduction in their natural populations in some areas and expansion in others. mdpi.commdpi.com

Organ-Specific Accumulation Patterns within Plant Structures

Biosystematic and Chemotaxonomic Implications of this compound

Chemotaxonomy is the classification of plants based on their chemical constituents. bbau.ac.in The presence or absence of specific compounds can serve as a marker to delineate taxonomic relationships between genera and species.

The occurrence of the cyanogenic glycoside amygdalin is a significant chemotaxonomic marker for the subfamily Amygdaloideae within the Rosaceae family, particularly the genus Prunus. marioninstitute.orgresearchgate.net The distribution of specific types of cyanogenic glycosides across the plant kingdom is not random and often follows phylogenetic lines. This allows botanists to use these chemical traits to support classifications based on morphology and genetic data.

The study of these compounds helps in understanding the evolutionary pathways and defensive strategies of plants. marioninstitute.orgbbau.ac.in The presence of amygdalin in a distinct group of related species suggests a shared evolutionary history and provides evidence for their systematic classification. The specific stereochemistry of natural amygdalin (the R-form) versus the non-natural S-epimer (neo-amygdalin) is also of scientific interest, with analytical techniques like Nuclear Magnetic Resonance (NMR) being used to differentiate between them and identify the changes that can occur during processing. oup.com

Biosynthetic Pathways and Enzymology of Isoamygdalin

Elucidation of Primary Metabolic Precursors

The biosynthesis of cyanogenic glycosides, including isoamygdalin, begins with amino acids. mdpi.com For amygdalin (B1666031) and by extension, this compound, the primary metabolic precursor is the aromatic amino acid L-phenylalanine. wikipedia.orgmassey.ac.nz This was determined through studies administering isotopically labeled compounds to plant tissues and observing their incorporation into the final glycoside products. massey.ac.nz

The general pathway for cyanogenic glycoside biosynthesis from amino acids involves their conversion to an aldoxime, followed by transformation into a cyanohydrin, which is then stabilized by glycosylation. mdpi.comoup.com In the case of prunasin (B192207), a direct precursor to amygdalin, studies have shown that phenylacetaldoxime and phenylacetonitrile (B145931) are more efficient precursors than L-phenylalanine, indicating their roles as intermediates in the pathway. massey.ac.nz

Table 1: Primary Precursors and Intermediates in Amygdalin Biosynthesis

Precursor/IntermediateRole in Biosynthesis
L-phenylalaninePrimary amino acid precursor wikipedia.org
PhenylacetaldoximeIntermediate derived from L-phenylalanine massey.ac.nz
PhenylacetonitrileIntermediate derived from phenylacetaldoxime massey.ac.nz
Mandelonitrile (B1675950)Cyanohydrin intermediate formed from phenylacetonitrile nih.gov
PrunasinMonoglucoside formed from the glycosylation of mandelonitrile nih.govjascoinc.com

Characterization of Enzymatic Conversion Steps from Amygdalin Precursors

The conversion of L-phenylalanine to amygdalin involves a series of enzymatic reactions. The initial steps are catalyzed by multifunctional cytochrome P450 enzymes. oup.comnih.gov The amino acid is first converted to an aldoxime. oup.com This aldoxime is then converted to a cyanohydrin. oup.com In some plants, this conversion is a single step catalyzed by one cytochrome P450, while in others, like Eucalyptus cladocalyx, it requires two separate cytochrome P450 enzymes. oup.com

The unstable cyanohydrin, mandelonitrile, is then stabilized by the addition of a glucose molecule, a reaction catalyzed by a UDP-glucosyltransferase (UGT), to form prunasin. oup.comnih.gov A second glycosylation step, also catalyzed by a glucosyltransferase, converts prunasin to amygdalin by adding another glucose molecule. nih.gov The hydrolysis of amygdalin, a reverse process, is carried out by the enzyme amygdalase, which is a type of β-glucosidase. wikipedia.orgarchive.org This enzyme breaks down amygdalin into gentiobiose and mandelonitrile. wikipedia.org

Identification and Functional Analysis of Key Glycosyltransferases and Cytochrome P450 Enzymes

The enzymes responsible for cyanogenic glycoside biosynthesis have been identified and characterized in several plant species. Cytochrome P450 (CYP) enzymes are crucial for the initial conversion of the precursor amino acid. nih.gov These enzymes are part of a large superfamily and are often involved in the biosynthesis of various plant natural products. nih.govillinois.edu In the biosynthesis of dhurrin (B190987), a cyanogenic glucoside in sorghum, the enzymes CYP79A1 and CYP71E1 are involved. nih.gov In cassava, a functional ortholog of CYP71E1, named CYP71E7, has been identified. nih.gov For prunasin biosynthesis in Eucalyptus cladocalyx, a member of the CYP79 family converts the amino acid to an aldoxime, while CYP706C55 and CYP71B103 are involved in the subsequent conversion to a cyanohydrin. oup.com

Glycosyltransferases (GTs) are responsible for the final steps of biosynthesis, adding sugar moieties to the cyanohydrin. wikipedia.orgcazy.org These enzymes transfer a saccharide from an activated nucleotide sugar to an acceptor molecule. wikipedia.org In the case of amygdalin, a UGT from the UGT85 family catalyzes the glucosylation of mandelonitrile to form prunasin. oup.com Another glucosyltransferase is then required to convert prunasin to amygdalin. nih.gov The specificity of these enzymes determines the final structure of the glycoside.

Table 2: Key Enzymes in Cyanogenic Glycoside Biosynthesis

Enzyme FamilyFunctionSpecific Examples
Cytochrome P450 (CYP)Catalyze the conversion of amino acids to aldoximes and then to cyanohydrins. oup.comnih.govCYP79A1, CYP71E1 (Sorghum) nih.gov; CYP71E7 (Cassava) nih.gov; CYP706C55, CYP71B103 (Eucalyptus) oup.com
UDP-Glycosyltransferase (UGT)Catalyze the transfer of glucose to stabilize the cyanohydrin and form the final glycoside. oup.comnih.govUGT85 family members oup.com

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The biosynthesis of secondary metabolites like this compound is tightly regulated at both the transcriptional and post-translational levels to control their production in response to developmental and environmental cues. researchgate.netmdpi.com

Transcriptional Regulation: The expression of the genes encoding biosynthetic enzymes is controlled by transcription factors. wikipedia.org These proteins bind to specific regions of the DNA to either activate or repress gene transcription. wikipedia.org In many biosynthetic pathways, the genes for the enzymes are located together in a "biosynthetic gene cluster," and their expression is often coordinated by a cluster-specific regulator. Environmental stimuli can trigger signaling pathways that lead to the activation of these transcription factors, thereby initiating the production of the secondary metabolite. mdpi.com

Post-Translational Regulation: After the enzymes are synthesized (translated from mRNA), their activity can be further modulated through post-translational modifications (PTMs). libretexts.org PTMs are chemical modifications to the protein that can alter its structure, activity, localization, or stability. libretexts.orgnih.gov Common PTMs include phosphorylation, glycosylation, ubiquitination, and acetylation. nih.govfrontiersin.orgwikipedia.org For example, phosphorylation, the addition of a phosphate (B84403) group, can act as a molecular switch, turning an enzyme on or off. researchgate.net These modifications allow for rapid control over the biosynthetic pathway without the need for new gene expression. numberanalytics.comfrontiersin.org The regulation of biosynthetic enzymes can be complex, with multiple PTMs potentially affecting the same protein. frontiersin.orgfrontiersin.org

Comparative Biosynthesis with Related Cyanogenic Glycosides

The biosynthetic pathway for cyanogenic glycosides is evolutionarily conserved across different plant species, including both monocots and eudicots. nih.gov The core pathway, involving the conversion of an amino acid to an aldoxime, then to a cyanohydrin, followed by glycosylation, is a common theme. mdpi.comoup.com However, there are variations in the specific enzymes and intermediates involved.

For example, in sorghum, the biosynthesis of dhurrin from tyrosine is a well-characterized pathway involving two cytochrome P450s (CYP79A1 and CYP71E1) and a UGT (UGT85B1). oup.comnih.gov In contrast, the biosynthesis of prunasin in Eucalyptus cladocalyx involves a different set of CYPs, with two separate enzymes (CYP706C55 and CYP71B103) required to convert the aldoxime to a cyanohydrin, via a nitrile intermediate. oup.com

The diversity of cyanogenic glycosides found in nature arises from the use of different amino acid precursors and variations in the glycosylation pattern. mdpi.com For instance, linamarin (B1675462) and lotaustralin, found in cassava, are derived from valine and isoleucine, respectively. nih.gov The enzymes involved, such as the CYP79 family members, show specificity for their respective amino acid substrates. nih.gov This comparative analysis highlights how a conserved biosynthetic framework has been adapted in different plant lineages to produce a wide array of chemical defenses.

Isolation, Extraction, and Purification Methodologies for Isoamygdalin Research

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.orgopenaccessjournals.com For isoamygdalin, various chromatographic methods are utilized, each with specific applications and advantages.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of this compound. researchgate.net It is a powerful method used to separate components in a mixture that are dissolved in a solution. openaccessjournals.com HPLC operates by pumping a solvent mixture (mobile phase) through a column containing an adsorbent material (stationary phase) at high pressure. wikipedia.org The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.org

In the context of this compound research, HPLC is invaluable for:

Quantitative Analysis: Determining the precise amount of this compound in a sample. wikipedia.orgresearchgate.net

Purity Assessment: Evaluating the purity of isolated this compound. chromatographytoday.com

Separation from Isomers: Distinguishing this compound from its closely related isomer, amygdalin (B1666031). researchgate.net

The versatility of HPLC is enhanced by a variety of detectors, such as UV-visible, fluorescence, and mass spectrometry, which improve its precision for analyzing a broad range of substances. openaccessjournals.com

Table 1: HPLC Application Summary

ApplicationDescription
Quantitative Analysis Precisely measures the concentration of this compound in complex mixtures. wikipedia.orgresearchgate.net
Purity Verification Assesses the purity of this compound samples during and after purification processes. chromatographytoday.com
Isomer Separation Effectively separates this compound from its stereoisomer, amygdalin. researchgate.net

Gas Chromatography (GC) Methodologies, including Derivatization Strategies

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. researchgate.net Since this compound is a non-volatile glycoside, direct analysis by GC is not feasible. gnomio.com To overcome this limitation, a chemical modification process known as derivatization is employed. gnomio.comhawach.com

Derivatization chemically alters the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.netgnomio.com Common derivatization strategies for compounds with hydroxyl (-OH) and other polar functional groups, like those in this compound, include:

Silylation: This is a prevalent method that replaces active hydrogens on polar groups with a trimethylsilyl (B98337) (TMS) group. gnomio.com This process significantly increases the volatility of the molecule. gnomio.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.

Acylation and Alkylation: These methods also serve to mask polar functional groups to enhance volatility. hawach.com

Once derivatized, the this compound derivative can be effectively separated and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

Table 2: GC Derivatization Strategies for this compound

Derivatization MethodReagent ExamplePurpose
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Replaces active hydrogens with TMS groups to increase volatility and thermal stability.
Acylation N/AMasks polar groups to reduce polarity and improve volatility. hawach.com
Alkylation N/AModifies functional groups to enhance volatility for GC analysis. hawach.com

Thin-Layer Chromatography (TLC) in Analytical Research

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid separation technique widely used for qualitative analysis. libretexts.orgnih.gov It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel, coated onto a plate of glass, plastic, or aluminum. The sample is spotted on the plate, which is then placed in a chamber with a solvent (mobile phase). As the solvent moves up the plate, it separates the components of the sample. nih.gov

In this compound research, TLC is primarily used for:

Monitoring Reactions: Tracking the progress of extraction and purification processes. libretexts.org

Screening: Quickly screening plant extracts for the presence of cyanogenic glycosides. researchgate.netmdpi.com

Purity Checks: Providing a preliminary assessment of sample purity. nih.gov

The separated spots are visualized, often under UV light, and their retention factor (Rf) values can be used for identification by comparing them to standards. libretexts.org High-Performance Thin-Layer Chromatography (HPTLC), an advanced version of TLC, offers improved separation and quantification capabilities. researchgate.net

Supercritical Fluid Chromatography (SFC) for Preparative Isolation

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. kovalent.se This technique bridges the gap between gas and liquid chromatography and is particularly advantageous for preparative-scale separations due to its speed and the use of environmentally benign solvents. researchgate.netamericanpharmaceuticalreview.com

For this compound research, SFC is an effective tool for:

Preparative Isolation: Purifying larger quantities of this compound from complex mixtures or crude extracts. researchgate.net SFC's efficiency allows for high-throughput purification. americanpharmaceuticalreview.com

Chiral Separations: As this compound is a chiral compound, SFC is a powerful method for separating it from other stereoisomers. kovalent.se

The use of supercritical CO2 allows for rapid separation and easy removal of the solvent post-fractionation, simplifying the isolation process. kovalent.se

Sample Preparation and Matrix Effects in Extraction Protocols

Effective sample preparation is critical for accurate and reliable analysis of this compound. The goal is to isolate the target analyte from the complex sample matrix while minimizing interferences. scioninstruments.com The sample matrix refers to all the other components in the sample besides the analyte of interest. researchgate.net

These co-extracted matrix components can significantly impact the analytical results, a phenomenon known as the matrix effect . researchgate.net Matrix effects can either suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.netchromatographytoday.com In biological matrices like plasma or plant extracts, phospholipids (B1166683) are a common source of matrix effects in LC-MS analysis. chromatographytoday.combioanalysis-zone.com

Common sample preparation techniques used to mitigate matrix effects include:

Solid-Phase Extraction (SPE): This technique separates components of a mixture based on their physical and chemical properties. It is effective at removing interfering compounds like phospholipids. scioninstruments.comchromatographytoday.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach to sample preparation that involves an extraction and cleanup step to isolate analytes and reduce matrix interferences. scioninstruments.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

The choice of sample preparation method depends on the nature of the sample matrix and the analytical technique being used. For instance, in the analysis of pesticides, different methods like the Luke method and QuEChERS have been compared for their ability to minimize matrix effects in various fruit and vegetable samples. researchgate.net The development of robust analytical methods requires careful optimization of sample pretreatment to ensure consistent analyte recovery and minimize matrix-specific interferences. chromatographytoday.com

Advanced Analytical and Spectroscopic Characterization Techniques for Isoamygdalin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like isoamygdalin. leibniz-ipht.de By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. leibniz-ipht.deorgchemboulder.com

¹H NMR spectra provide information on the chemical environment of protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the mandelonitrile (B1675950) moiety, the anomeric protons of the two glucose units, and the methine proton adjacent to the nitrile group. The chemical shifts (δ) are influenced by the electronic environment of each proton. vscht.cz

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. wisc.edu The spectrum of this compound would show distinct signals for each of the 20 carbon atoms, including the aromatic carbons, the carbons of the two glucose units, the nitrile carbon (C≡N), and the benzylic carbon. ubbcluj.roumd.edu

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for assigning the complex NMR data of this compound. sci-hub.seresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the connectivity within the individual glucose rings and the mandelonitrile fragment. sci-hub.senih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals. vscht.czresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for determining the linkage between the two glucose units and the connection of the disaccharide to the mandelonitrile aglycone. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the known structures of similar glycosides. Actual experimental values may vary slightly.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Mandelonitrile Moiety
Aromatic Protons7.30 - 7.50 (m)125.0 - 135.0
Benzylic CH~5.90 (s)~70.0
Nitrile (C≡N)-~118.0
Gentiobiose Moiety
Anomeric H-1'~4.90 (d)~101.0
Anomeric H-1''~4.40 (d)~103.0
Other Sugar Protons3.20 - 4.20 (m)60.0 - 80.0

Mass Spectrometry (MS) Applications in Structure Confirmation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elucidating the structure of compounds like this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound (C₂₀H₂₇NO₁₁), the theoretical exact mass can be calculated and compared to the experimental value to confirm its molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

Molecular FormulaIon TypeTheoretical m/z
C₂₀H₂₇NO₁₁[M+H]⁺458.1657
C₂₀H₂₇NO₁₁[M+Na]⁺480.1476
C₂₀H₂₇NO₁₁[M+NH₄]⁺475.1923

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. leibniz-ipht.denih.gov This fragmentation pattern provides a structural fingerprint of the molecule. In the analysis of this compound, MS/MS experiments would typically show the sequential loss of the sugar moieties. researchgate.net The glycosidic bonds are cleaved, resulting in fragment ions corresponding to the mandelonitrile aglycone and the individual glucose units. This information is critical for confirming the sequence and linkage of the sugar chain. researchgate.netuobasrah.edu.iq

Table 3: Predicted ESI-MS/MS Fragmentation Pattern for this compound ([M+H]⁺, m/z 458.17)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Loss
458.17296.11[M+H - Glucose]⁺
458.17134.05[Mandelonitrile+H]⁺
296.11134.05[M+H - 2xGlucose]⁺

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy measure the absorption of infrared radiation by a molecule, which corresponds to the vibrational energies of its functional groups. libretexts.orgslu.se The resulting spectrum provides a "fingerprint" of the compound by revealing the presence of specific chemical bonds. epa.gov For this compound, the IR spectrum would display characteristic absorption bands for its key functional groups.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchingHydroxyl groups (sugars)
~3060C-H stretchingAromatic ring
~2930C-H stretchingAliphatic (sugars)
~2245C≡N stretchingNitrile group
~1600, ~1450C=C stretchingAromatic ring
~1070C-O stretchingGlycosidic linkages, alcohols

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. nih.gov This technique is particularly useful for compounds containing chromophores, which are light-absorbing functional groups. The mandelonitrile portion of this compound, with its aromatic ring, acts as a chromophore. The UV-Vis spectrum of this compound would exhibit a characteristic maximum absorbance (λ_max) in the UV region. According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound, making UV-Vis spectroscopy a valuable tool for quantitative analysis and purity assessment.

Table 5: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected ValueRationale
λ_max~260 nmπ → π* transition in the phenyl group

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a light-scattering technique that provides information about the vibrational modes of a molecule, yielding a unique structural fingerprint. It is complementary to IR spectroscopy. A key advantage for the analysis of this compound is the strong and distinct Raman signal produced by the nitrile group (C≡N). Studies on the related compound amygdalin (B1666031) have shown a well-resolved band for the nitrile group. leibniz-ipht.de This specific signal allows for the sensitive detection and identification of cyanogenic glycosides, even within complex plant matrices.

Table 6: Key Raman Shift for this compound

Raman Shift (cm⁻¹)VibrationFunctional Group
~2245C≡N stretchingNitrile

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. malvernpanalytical.comeag.comphi.com The analysis is performed by irradiating a solid sample in an ultra-high vacuum with a beam of monochromatic X-rays, which causes the emission of core-level electrons from the atoms in the top 1 to 10 nanometers of the surface. phi.commicro.org.au

The kinetic energy of these emitted photoelectrons is measured by an electron energy analyzer. phi.com The binding energy of the electron can then be calculated using the equation:

EBinding = EPhoton - EKinetic - Φ

where EBinding is the binding energy of the electron, EPhoton is the energy of the incident X-ray photon, EKinetic is the kinetic energy of the emitted electron as measured by the instrument, and Φ is the work function of the spectrometer. energy.gov

Since each element has a unique set of binding energies, the resulting spectrum with peaks at specific binding energies allows for the identification of the elements present on the sample surface. eag.com For a pure sample of this compound (C₂₀H₂₇NO₁₁), XPS analysis would be expected to detect carbon (C), oxygen (O), and nitrogen (N).

Furthermore, small shifts in the binding energies, known as chemical shifts, provide detailed information about the chemical state, oxidation state, and bonding environment of the atoms. malvernpanalytical.comenergy.gov For instance, the C 1s peak in the high-resolution spectrum of this compound could be deconvoluted to distinguish between carbon atoms with different functional groups, such as C-C/C-H bonds in the aromatic ring, C-O bonds in the glycosidic linkages and hydroxyl groups, and the C≡N bond of the nitrile group. Similarly, the O 1s spectrum would reveal information about the oxygen in the hydroxyl (C-OH) and ether (C-O-C) groups, and the N 1s spectrum would characterize the nitrogen in the nitrile (C≡N) group. nih.gov This makes XPS a powerful tool for confirming the surface purity and chemical integrity of the compound. nih.gov

Table 1: Theoretical Elemental Composition of this compound (C₂₀H₂₇NO₁₁) and Expected XPS Data

ElementSymbolAtomic NumberTheoretical Atomic %Expected XPS Core LevelExpected Binding Energy Range (eV)
CarbonC660.6%C 1s284 - 290
OxygenO833.3%O 1s531 - 534
NitrogenN73.0%N 1s398 - 402
HydrogenH1(Not detected by XPS)--

Note: Binding energy ranges are approximate and can be influenced by the specific chemical environment and instrument calibration.

Chromatographic Coupling with Spectroscopic Detection (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation techniques with powerful spectroscopic detectors like mass spectrometers provides an exceptional level of selectivity and sensitivity for the analysis of complex mixtures and the definitive identification of chemical compounds like this compound. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone analytical technique that combines the physical separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. creative-biolabs.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its isomers.

In the analysis of cyanogenic glycosides, reverse-phase HPLC is frequently employed to separate amygdalin and its epimers, including this compound (often referred to as neoamygdalin (B1678158) in analytical literature). researchgate.netnih.gov The separation is typically achieved on columns such as porous graphitic carbon (PGC) or C18-functionalized silica (B1680970). researchgate.netjascoinc.comacgpubs.org The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and additives like formic acid, is optimized to achieve baseline separation of the isomers. researchgate.netnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. creative-biolabs.comacgpubs.org The mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) system, then measures the mass-to-charge ratio (m/z) of the ionized molecules. nih.govacgpubs.org This provides not only the molecular weight of the compound but, through tandem mass spectrometry (MS/MS), can also yield structural information based on the fragmentation patterns of the parent ion. creative-biolabs.com This capability is crucial for the unambiguous identification and confirmation of this compound, distinguishing it from co-eluting isomers or impurities. acgpubs.org

Table 2: Examples of LC-MS Methodologies for this compound (Neoamygdalin) Analysis

ParameterMethod 1Method 2Method 3
Chromatography HPLCHPLCHPLC
Column Porous Graphitic Carbon (PGC), 5 µm jascoinc.comC18 silica-based researchgate.netnih.govSPP CDShell-RSP, 2.7 μm jascoinc.com
Mobile Phase Acetonitrile/Water (90:10) jascoinc.com0.05% aqueous formic acid and acetonitrile researchgate.netnih.govWater/Methanol (90:10) jascoinc.com
Detection ESI-Q-TOF acgpubs.orgDAD / ESI-Q-TOF researchgate.netUV at 220 nm jascoinc.com
Ionization Mode Electrospray (ESI)Electrospray (ESI)Not Applicable
Purpose Separation and identification of amygdalin and neoamygdalin. jascoinc.comacgpubs.orgSeparation and determination of amygdalin and neoamygdalin in supplements. researchgate.netnih.govChromatographic separation of neoamygdalin and amygdalin. jascoinc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. notulaebotanicae.romdpi.com Early analytical methods for differentiating amygdalin epimers utilized GC-MS. jascoinc.com

Due to the low volatility and thermal instability of glycosides like this compound, a chemical derivatization step is typically required before GC analysis. nih.gov This process modifies the compound to make it more volatile and thermally stable. nih.gov For sugars and glycosides, this often involves silylation or acetylation to convert the polar hydroxyl (-OH) groups into less polar derivatives (e.g., trimethylsilyl (B98337) ethers).

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. notulaebotanicae.ro The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation. notulaebotanicae.ro The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," for the compound, which can be compared to spectral libraries for identification. researchgate.net The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the analyte. nih.gov

Table 3: General Parameters for GC-MS Analysis of this compound

ParameterTypical Setting
Derivatization Required (e.g., silylation, trifluoroacetylation) jascoinc.com
GC Column Capillary column (e.g., HP-5MS) notulaebotanicae.ro
Carrier Gas Helium notulaebotanicae.ro
Injector Temperature ~280 °C notulaebotanicae.ro
Oven Program Temperature gradient (e.g., 40 °C to 280 °C) notulaebotanicae.ro
Ionization Mode Electron Impact (EI)
Mass Analyzer Quadrupole, Ion Trap, or TOF
Detector Electron Multiplier

Note: Specific parameters must be optimized for the particular analyte and instrument.

Mechanistic Investigations of Biochemical Transformations Involving Isoamygdalin

Enzymatic Hydrolysis Mechanisms by Beta-Glycosidases

The primary biochemical reaction involving isoamygdalin is its enzymatic hydrolysis, catalyzed by β-glucosidases (also known as beta-glycosidases, E.C. 3.2.1.21). nih.gov These enzymes are responsible for cleaving the β-glycosidic bonds that link the sugar moieties to the aglycone (non-sugar) part of the molecule. nih.govjmb.or.kr This hydrolytic process is a critical step that releases the constituent components of the glycoside.

Beta-glucosidases are a widespread group of hydrolytic enzymes found in all domains of life, where they perform diverse physiological roles. nih.gov They are categorized into different glycoside hydrolase (GH) families based on amino acid sequence similarity, with many belonging to families GH1 and GH3. mdpi.combiorxiv.orgfrontiersin.org

The substrate specificity of β-glucosidases varies significantly. Some enzymes exhibit broad specificity, hydrolyzing a wide range of β-glucosides, while others are highly specific to a particular substrate. jmb.or.krmdpi.com Enzymes capable of hydrolyzing amygdalin (B1666031), such as those found in certain insects and plants, would also be expected to hydrolyze its isomer, this compound. nih.gov The specificity is determined by the three-dimensional structure of the enzyme's active site, where aromatic amino acid residues often play a key role in substrate binding and recognition. biorxiv.org Research on various β-glucosidases has characterized their activity against a range of substrates, as illustrated in the table below. While direct studies on this compound are less common, the data from related substrates provide a basis for understanding its enzymatic processing.

Table 1: Examples of Beta-Glucosidases and Their Substrate Specificity
Enzyme SourceGlycoside Hydrolase FamilyCommon Substrates HydrolyzedReference
Monascus purpureusNot Specifiedp-nitrophenyl-β-D-glucopyranoside (pNPG), Cellobiose, Salicin, Maltose jmb.or.kr
Actinomadura amylolyticaGH1pNPG, p-nitrophenyl-beta-D-cellobioside (pNPC), Cellobiose frontiersin.org
Tartary BuckwheatGH1Rutin, pNPG, Cello-oligosaccharides scielo.br
Barley SeedlingsNot Specifiedβ-1,3- and β-1,4-linked oligosaccharides, Mannooligosaccharides nih.gov

Kinetic studies are essential for quantifying the efficiency and rate of enzymatic reactions. frontiersin.org The hydrolysis of a substrate like this compound by a β-glucosidase typically follows Michaelis-Menten kinetics. lidsen.com This model describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). jmb.or.kr

Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

These parameters are experimentally determined by measuring the reaction rate at various substrate concentrations and fitting the data to a model, often using a Lineweaver-Burk plot. jmb.or.kr While specific kinetic data for this compound are not widely published, such studies would be critical. The stereochemical difference between this compound and amygdalin would likely result in different Km and Vmax values, reflecting a potential difference in how efficiently the enzyme binds to and hydrolyzes each isomer.

Table 2: Illustrative Data for a Michaelis-Menten Kinetics Experiment
Substrate Concentration [S] (mM)Initial Reaction Velocity (v₀) (µmol/min)
2.528.5
5.047.6
10.066.7
20.083.3
40.095.2

The efficiency of enzymatic hydrolysis is sensitive to several environmental and experimental factors. frontiersin.orgnumberanalytics.com Optimizing these conditions is crucial for both biological function and industrial applications.

pH: Beta-glucosidases exhibit maximum activity within a specific pH range, and activity decreases sharply outside of this range. For most fungal and bacterial β-glucosidases, the optimal pH is typically acidic to neutral, often between 4.0 and 6.5. biorxiv.org

Temperature: Reaction rates generally increase with temperature up to an optimum point. Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of activity. researchgate.net Many β-glucosidases have temperature optima ranging from 40°C to 70°C. biorxiv.orgresearchgate.net

Enzyme Concentration: Assuming the substrate is not a limiting factor, the rate of hydrolysis is directly proportional to the concentration of the enzyme. ufv.br

Table 3: Key Factors Affecting Beta-Glucosidase Activity
FactorGeneral Effect on Hydrolysis RateTypical Optimal RangeReference
pHActivity is maximal at an optimal pH and decreases at higher or lower values.4.0 - 6.5 biorxiv.org
TemperatureRate increases with temperature to an optimum, then rapidly declines due to denaturation.40°C - 70°C biorxiv.orgresearchgate.net
Enzyme ConcentrationRate is directly proportional to enzyme concentration (if substrate is in excess).N/A ufv.br
Substrate ConcentrationRate increases with substrate concentration until the enzyme becomes saturated (reaches Vmax).N/A scielo.br

Kinetic Studies of this compound Hydrolysis

Metabolic Fate and Biotransformation in Plant Systems

In plants, cyanogenic glycosides like amygdalin and this compound function as secondary metabolites, often playing a role in chemical defense against herbivores. The metabolism of these compounds is tightly regulated to prevent autotoxicity. The general metabolism of foreign or secondary compounds in plants proceeds in phases of transformation, conjugation, and compartmentation. nih.gov

The metabolic fate of this compound within a plant that produces it involves a catabolic pathway known as cyanogenesis. This process is typically initiated by tissue damage, which brings the glycoside into contact with the hydrolytic enzymes. uliege.be

Hydrolysis: Endogenous β-glucosidases hydrolyze this compound to release glucose and the unstable aglycone, (S)-mandelonitrile.

Aglycone Dissociation: The aglycone is then acted upon by another enzyme, a hydroxynitrile lyase, which catalyzes its breakdown into benzaldehyde (B42025) and highly toxic hydrogen cyanide (HCN).

Detoxification and Compartmentation: To avoid poisoning itself, the plant compartmentalizes the substrate and enzymes separately (e.g., glycoside in the vacuole, enzymes in the cytoplasm or plastids). uliege.be Any released HCN can be detoxified and reassimilated into primary metabolism, for instance, via the β-cyanoalanine synthase pathway, which converts it to the amino acid asparagine. nih.gov The plant can also metabolize the benzaldehyde component. This controlled breakdown and detoxification system is a sophisticated adaptation for chemical defense. nih.govfrontiersin.org

In Vitro Studies of Molecular Interactions and Biochemical Pathways

In vitro studies provide a controlled environment to dissect the specific molecular interactions and biochemical effects of compounds like this compound, free from the complexities of a whole organism. nih.gov These systems can range from purified enzyme assays to complex cell cultures.

Researchers can use in vitro models to investigate how this compound or its breakdown products interact with specific cellular targets and influence biochemical pathways. For example, studies on the related compound amygdalin have used various cancer cell lines to examine its influence on pathways regulating cell cycle progression and apoptosis. marioninstitute.org Similar methodologies could be applied to this compound to compare its specific effects.

Another powerful in vitro technique is the reconstruction of entire metabolic pathways. researchgate.net By combining a series of purified enzymes in a test tube, researchers can recreate and study a multi-step biochemical transformation, such as the complete breakdown of this compound to its final products. This allows for detailed mechanistic and kinetic analysis of each step in the pathway. researchgate.netmdpi.com Metabolic fingerprinting, which uses techniques like NMR to analyze the complete set of metabolites in a cell culture, can also reveal how a compound like this compound alters cellular metabolism. nih.gov

Ecological and Physiological Roles of Isoamygdalin in Plants

Involvement in Plant Defense Mechanisms against Herbivory and Pathogens

The primary and most well-documented role of cyanogenic glycosides like isoamygdalin is in chemical defense against herbivores. marioninstitute.org This defense mechanism, known as cyanogenesis, is activated when plant tissues are damaged, for instance, by a chewing insect. researchgate.net The tissue damage brings the stored cyanogenic glycoside into contact with β-glucosidase enzymes, which are located in different cellular compartments. researchgate.netwhiterose.ac.uk This initiates a two-step hydrolysis process. First, the glycoside is broken down into a sugar molecule and a cyanohydrin. The cyanohydrin is then further degraded by the enzyme hydroxynitrile lyase to release toxic hydrogen cyanide (HCN) and an aldehyde or ketone, such as benzaldehyde (B42025) from amygdalin (B1666031). whiterose.ac.ukmdpi.com

Hydrogen cyanide is a potent inhibitor of cellular respiration, effectively deterring or killing the herbivore. The bitter taste of the precursor compounds and the resulting benzaldehyde can also act as a feeding deterrent. wikipedia.org This chemical defense is effective against a wide range of generalist herbivores, although some specialist insects have evolved mechanisms to detoxify or sequester these compounds. marioninstitute.org The production of these defensive compounds is an evolutionarily conserved function, indicating their importance for plant survival. marioninstitute.org Beyond herbivory, the antimicrobial properties of the breakdown products may also offer protection against certain pathogens. researchgate.net

Role in Allelopathic Interactions

Allelopathy is a phenomenon where one plant releases chemical compounds that affect the growth and development of neighboring plants. There is evidence that amygdalin, and by extension its isomer this compound, is involved in such interactions, particularly in what is known as autotoxicity or a "replant problem." This issue is observed in orchards, such as those with peach trees (Prunus persica), where new seedlings fail to thrive in soil where mature trees of the same species have grown. researchgate.netishs.org

Studies have demonstrated that amygdalin released from the roots and decomposing tissues of Prunus species can inhibit the growth of seedlings of the same or related species. researchgate.netishs.orgactahort.org The breakdown of amygdalin in the soil releases cyanide, which is toxic to the developing roots of young plants. researchgate.netishs.org Research has shown a direct correlation between the concentration of amygdalin applied to the soil and the degree of growth inhibition in peach seedlings. researchgate.netishs.org This autotoxic effect can influence plant distribution and the success of agricultural replanting efforts.

Table 1: Allelopathic Effects of Amygdalin on Nemaguard Peach Seedling Growth

This table presents data from a study on the impact of different concentrations of amygdalin in soil on various growth parameters of Nemaguard peach seedlings. The results indicate a significant inhibitory effect that increases with higher amygdalin concentrations.

Amygdalin Concentration in Soil (mg L⁻¹)Plant Height Reduction (%)Trunk Diameter Reduction (%)Total Dry Matter Reduction (%)Root Length Reduction (%)
50015102025
100025183540
200040305055

Data adapted from studies on amygdalin's allelopathic effects. The percentages represent the approximate reduction in growth compared to control seedlings grown in soil without added amygdalin. researchgate.netishs.org

Contribution to Plant Adaptation to Environmental Stressors

Beyond direct defense, cyanogenic glycosides may play a role in helping plants adapt to certain abiotic environmental stressors. frontiersin.org Research on wild almond species has suggested a correlation between the concentration of amygdalin in kernels and the altitude of their habitat. frontiersin.org Plants growing at higher elevations, which are exposed to increased ultraviolet (UV) radiation and other harsh climatic conditions, tend to have higher levels of amygdalin. frontiersin.org

This suggests that the synthesis of these compounds may be part of a broader stress response strategy. mdpi.com The accumulation of secondary metabolites is a known plant response to environmental stress. researchgate.net While the precise mechanism is not fully understood, it is hypothesized that these compounds could offer protection against oxidative damage induced by stressors like UV radiation. frontiersin.org The ability to modulate the production of these compounds in response to environmental cues provides plants with an adaptive advantage in challenging environments. frontiersin.org

Physiological Implications within Plant Development and Metabolism

Furthermore, these compounds can act as a storage form of nitrogen and reduced carbon. researchgate.net In seeds, where they are often found in high concentrations, they represent a significant nutrient reserve. researchgate.netmdpi.com During germination, the breakdown of cyanogenic glycosides can release nitrogen and sugars that can be re-assimilated and used to support the growth of the young seedling. frontiersin.org Studies on almond seeds have shown that water availability can modulate amygdalin content, with an initial decrease to facilitate germination followed by synthesis in the seedling, likely for defense. frontiersin.org This dual role in both defense and nutrient storage highlights the metabolic efficiency of cyanogenic glycosides. Additionally, there is evidence that amygdalin can inhibit seed germination, a process that must be overcome for successful reproduction. frontiersin.orgbyjus.com

Table 2: Distribution of Amygdalin in Different Tissues of Prunus Species

This table shows the typical distribution and concentration of amygdalin in various parts of plants from the Prunus genus, illustrating its strategic allocation within the plant for defense and metabolic purposes.

Plant PartTypical Amygdalin Concentration (mg/g)Primary Implied Function
Seed Kernels10 - 50Defense of embryo, Nitrogen/Carbon storage
Leaves1 - 5Defense against herbivory
Stems/Bark0.5 - 2Defense against boring insects and browsers
Roots0.1 - 1Defense against soil pathogens/herbivores, Allelopathy
Fruit Flesh (Mesocarp)< 0.1Low concentration to allow for seed dispersal

Concentrations are approximate and can vary significantly based on species, variety, developmental stage, and environmental conditions. mdpi.comleibniz-ipht.de

Comparative Academic Studies with Analogous Glycosidic Compounds

Structural and Conformational Distinctions from Amygdalin (B1666031) and Other Cyanogenic Glycosides

Isoamygdalin is a diastereomer of amygdalin, which is the more commonly known cyanogenic glycoside found in the seeds of plants like bitter almonds and peaches. researchgate.net The key structural difference lies in the stereochemistry at the chiral carbon of the aglycone, mandelonitrile (B1675950). oup.com Amygdalin possesses the (R)-mandelonitrile configuration, which is the naturally occurring and biologically active form. researchgate.net In contrast, this compound is a mixture of the (R)-amygdalin and the (S)-neoamygdalin epimers. researchgate.netoup.com This epimerization can occur under certain conditions, such as in the presence of ammonia, leading to an equilibrium mixture of the two forms. oup.com

This seemingly subtle difference in stereochemistry can influence the molecule's three-dimensional conformation. Nuclear Magnetic Resonance (NMR) spectroscopy studies have been instrumental in elucidating these distinctions. The chemical shifts and coupling constants of the carbohydrate portions of the molecules are affected by the epimeric nature of the aglycone. oup.com These spectroscopic differences allow for the clear identification and differentiation of amygdalin, this compound, and other related cyanogenic glycosides like prunasin (B192207) and sambunigrin. oup.com

FeatureAmygdalinThis compound
Aglycone Stereochemistry (R)-mandelonitrileMixture of (R)-amygdalin and (S)-neoamygdalin
Natural Occurrence Naturally occurring in Rosaceae familyCan be formed from amygdalin via epimerization
Identification Specific NMR spectral signatureDistinct NMR spectral signature indicating a mixture of epimers

Differential Biosynthetic Pathways and Enzymatic Activities among Related Compounds

The biosynthesis of amygdalin in plants begins with the amino acid L-phenylalanine. mdpi.com This precursor is converted to mandelonitrile through a series of reactions catalyzed by cytochrome P450 enzymes. mdpi.com Mandelonitrile is then glycosylated by a UDP-glucosyltransferase to form prunasin. mdpi.comresearchgate.net A subsequent glycosylation step, adding a second glucose molecule, converts prunasin into amygdalin. mdpi.comresearchgate.net While the direct biosynthetic pathway of this compound is not as extensively detailed, it is understood to arise from the epimerization of amygdalin. oup.comtheses.cz

The enzymatic hydrolysis of these glycosides is a critical aspect of their biological activity, leading to the release of hydrogen cyanide (cyanogenesis). researchgate.net This process is primarily mediated by β-glucosidases. mdpi.comlookchem.com These enzymes cleave the glycosidic bonds, releasing the sugar moieties and the unstable cyanohydrin, which then decomposes to an aldehyde (benzaldehyde in the case of amygdalin and this compound) and hydrogen cyanide. scielo.br

The activity of these enzymes can be influenced by the specific structure of the glycoside. While direct comparative studies on the enzymatic hydrolysis rates of amygdalin versus this compound are not extensively detailed in the provided results, the specificity of enzymes for their substrates is a well-established principle in biochemistry. researchgate.netpotravinarstvo.com Subtle changes in the stereochemistry of the substrate, as seen between amygdalin and its epimers within this compound, can affect the efficiency of enzyme binding and catalysis. mdpi.com For instance, different proteolytic enzymes exhibit varying efficiencies in hydrolyzing pea protein, indicating that enzyme activity is highly dependent on the substrate's structure. mdpi.com

CompoundPrecursorKey Biosynthetic EnzymesKey Hydrolytic Enzymes
Amygdalin L-phenylalanineCytochrome P450, UDP-glucosyltransferaseβ-glucosidase
Prunasin L-phenylalanineCytochrome P450, UDP-glucosyltransferaseβ-glucosidase
This compound Amygdalin (via epimerization)Not applicable (formed from amygdalin)β-glucosidase

Comparative Ecological Roles and Physiological Responses in Host Plants

Cyanogenic glycosides, including amygdalin and by extension this compound, play a significant role in the chemical defense of plants. annualreviews.orgnumberanalytics.comnumberanalytics.com The release of toxic hydrogen cyanide upon tissue damage serves as a potent deterrent against generalist herbivores and pathogens. annualreviews.orgnumberanalytics.comnumberanalytics.com This "cyanide bomb" is a classic example of a plant defense mechanism. researchgate.net

The concentration of these compounds in plant tissues can vary depending on factors such as plant age, variety, and environmental conditions. scielo.br For instance, cyanogenic glycoside levels are often higher in younger plants and can increase in response to environmental stressors like drought. annualreviews.orgresearchgate.net This suggests that their production is a plastic trait, allowing plants to adapt to changing environmental challenges. researchgate.netnih.gov

Plants themselves have complex physiological and biochemical responses to various stresses, including the production of secondary metabolites. dergipark.org.trnumberanalytics.comnih.gov The synthesis of cyanogenic glycosides is part of this intricate network of responses. researchgate.net Beyond defense, these compounds may also be involved in nitrogen storage and transport within the plant. numberanalytics.com

Emerging Research Avenues and Methodological Advancements in Isoamygdalin Research

Omics Approaches (Genomics, Proteomics, Metabolomics) in Pathway Elucidation

The integration of "omics" technologies is revolutionizing the elucidation of complex biosynthetic pathways, including that of isoamygdalin. nih.govrsc.org These approaches provide a holistic view of the molecular processes within an organism. nih.gov

Genomics and Transcriptomics : These fields are crucial for identifying the genes and understanding their expression dynamics related to this compound synthesis. nih.gov By analyzing the genome and transcriptome of plants known to produce this compound, researchers can pinpoint candidate genes involved in its biosynthetic pathway. rsc.orgcam.ac.uk Techniques like RNA sequencing (RNA-seq) allow for the quantification of gene expression, providing insights into how environmental or developmental cues affect the production of cyanogenic glycosides. The integration of genomics and transcriptomics can help to identify and validate genes involved in complex traits and has proven more efficient than using each approach alone. frontlinegenomics.com

Proteomics : This approach focuses on identifying the proteins that are the functional players in the biosynthetic pathway. By analyzing the proteome, scientists can identify the specific enzymes—such as glycosyltransferases and cytochromes P450—that catalyze the steps leading to this compound formation. nih.govresearchgate.net This provides a direct link between the genetic information and the biochemical reality of the pathway.

Metabolomics : Metabolomics is key to identifying and quantifying the small molecules, including this compound and its precursors, within a biological system. oup.comnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are highly sensitive and can accurately identify and quantify intact glycosides. mdpi.com Untargeted metabolomics, using methods like UPLC-Q-ToF-MS/MS, can qualify the presence of a wide range of compounds, including cyanogenic glycosides. oup.com This allows for a comprehensive mapping of the metabolic network and helps to understand the turnover and flow of intermediates through the pathway. nih.govbiorxiv.org

Integrative omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for discovering and understanding plant biosynthetic pathways. nih.govrsc.org By correlating gene expression data with protein levels and metabolite profiles, researchers can build robust models of how this compound is produced and regulated. rsc.org

Table 1: Overview of Omics Technologies in this compound Research

Omics FieldKey TechnologiesPrimary Contribution to this compound Research
Genomics DNA Sequencing, Genome-Wide Association Studies (GWAS)Identification of genes encoding biosynthetic enzymes.
Transcriptomics RNA-Sequencing (RNA-seq), MicroarraysAnalysis of gene expression patterns under different conditions to understand regulation.
Proteomics Mass Spectrometry (MS), 2D-Gel ElectrophoresisIdentification and quantification of enzymes directly involved in the biosynthetic pathway. nih.gov
Metabolomics LC-MS/MS, UPLC-Q-ToF-MS/MS, NMR SpectroscopyIdentification and quantification of this compound, its precursors, and related metabolites. oup.commdpi.com

Application of Advanced Imaging Techniques for Spatiotemporal Distribution

Understanding where and when this compound is synthesized and stored in plant tissues is crucial for understanding its physiological role. Advanced imaging techniques are providing unprecedented spatial and temporal resolution to visualize these processes. nih.govnih.gov

Microscopy Techniques : Light and electron microscopy are fundamental tools for observing the structure of plant tissues. uvigo.es Techniques like fluorescence in situ hybridization (FISH) combined with confocal microscopy can be used to visualize specific DNA sequences on chromosomes within intact plant cells, helping to understand the organization of genes related to this compound synthesis. nih.gov

Advanced Imaging Modalities : Techniques such as laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) allow for the in-situ analysis of the structure and composition of microbial communities and can be adapted for plant tissues. nih.gov For instance, methods are being developed to visualize polymeric components like lignin (B12514952) and suberin in roots, which could be adapted to study the distribution of glycosides.

Radiotracer Imaging : The use of radioactive tracers, such as ³³P, combined with phosphor imaging, allows for the visualization and quantification of nutrient uptake and translocation in plants. A similar approach could potentially be developed to trace the movement and accumulation of labeled precursors of this compound.

High-Resolution X-Ray Computed Tomography (HRXCT) : This technique can provide detailed 3D images of plant tissues. plos.org While the low X-ray absorption of soft plant tissues has been a challenge, the use of contrasting agents can significantly improve image quality, allowing for the visualization of internal structures at high resolution. plos.org

These imaging technologies are essential for creating a dynamic picture of this compound localization within the plant, from the subcellular level to the whole organ.

Synthetic Biology and Biotechnological Approaches for Biosynthetic Pathway Reconstruction

Synthetic biology combines engineering principles with molecular biology to design and construct new biological systems, offering a powerful approach to reconstructing and optimizing the biosynthetic pathway of this compound. numberanalytics.com

Heterologous Expression : A key strategy in synthetic biology is the transfer of a biosynthetic pathway from its native organism into a more easily manageable host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.gov This allows for the controlled production of this compound and facilitates the study of the pathway's enzymes in a simplified system. nih.gov

Metabolic Engineering : This involves the targeted modification of an organism's metabolic network to enhance the production of a desired compound. numberanalytics.com For this compound, this could involve upregulating the expression of key biosynthetic genes, knocking out competing pathways, and optimizing the supply of precursor molecules.

CRISPR-Cas Systems : The CRISPR-Cas9 gene-editing tool provides a precise and efficient way to make targeted changes to an organism's genome. numberanalytics.com This can be used to introduce or modify genes in the this compound pathway to improve production or to create novel derivatives. als-journal.com

Biotechnological Production : Fermentation using microorganisms is a well-established method for producing a variety of compounds, including vitamins and organic acids. srce.hrresearchgate.net Similar fermentation processes could be developed for the large-scale production of this compound once its biosynthetic pathway is successfully reconstructed in a suitable microbial host. nih.gov

These synthetic biology and biotechnological approaches not only deepen our understanding of the this compound pathway but also pave the way for its sustainable and scalable production for research and other potential applications. foodsafety.institute

Chemoenzymatic Synthesis of this compound and Analogues for Research

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to create complex molecules like this compound and its analogues. unacademy.com This approach offers several advantages over purely chemical or biological methods.

Enzymatic Transformations : Enzymes can catalyze specific reactions with high stereo- and regioselectivity, which is often difficult to achieve with traditional chemical methods. unacademy.com For example, glycosyltransferases can be used to attach the sugar moiety to the aglycone with the correct stereochemistry.

Synthesis of Analogues : By using different substrates or engineered enzymes, chemoenzymatic synthesis can be used to create a library of this compound analogues. nih.govrsc.org These analogues are valuable tools for structure-activity relationship (SAR) studies, helping researchers to understand how modifications to the this compound structure affect its biological activity.

Greener Chemistry : Enzymatic reactions are often carried out in aqueous solutions under mild conditions, reducing the need for harsh solvents and protecting groups, which makes the process more environmentally friendly. rsc.org

Recent Advances : Researchers have successfully used chemoenzymatic approaches to synthesize a variety of complex natural products and their analogues, demonstrating the power of this strategy. nih.govresearchgate.net For instance, engineered ketoreductases have been used for the stereoselective synthesis of precursors for vitamins. rsc.org

The development of chemoenzymatic routes to this compound and its analogues will provide a reliable source of these compounds for research, enabling a more thorough investigation of their properties and potential applications.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding of Isoamygdalin

This compound is chemically understood as a mixture of two epimers: amygdalin (B1666031) and neoamygdalin (B1678158). oup.com Amygdalin, the naturally occurring form found in plants of the Rosaceae family, possesses the R configuration at the chiral carbon of its aglycone group. oup.com Conversely, neoamygdalin is the S epimer and does not occur naturally. oup.com Therefore, this compound represents an equilibrium mixture of these R and S forms. oup.com

The synthesis of this compound for research purposes has been described. One method involves dissolving amygdalin in water, adding a few drops of concentrated ammonium (B1175870) hydroxide, allowing the mixture to stand, and then freeze-drying it. oup.com The identity of the resulting this compound, which contains both the R and S epimers, is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. oup.com Early 20th-century research also explored the fractional hydrolysis of amygdalinic acid to obtain this compound. zenodo.org

Structurally, this compound is a cyanogenic glycoside, a class of compounds that can release hydrogen cyanide upon enzymatic hydrolysis. researchgate.netnih.gov It is composed of a gentiobiose disaccharide and mandelonitrile (B1675950). nih.gov The study of this compound and related compounds has been facilitated by 220 MHz NMR spectrometry, which helps in the classification and assignment of non-hydroxylic and hydroxylic protons. researchgate.netresearchgate.netresearchgate.net However, in the NMR spectrum of this compound, the presence of both R and S epimers complicates the differentiation of individual hydroxy protons. oup.com

Historically, the term "this compound" has been noted in chemical literature, with early work by researchers like Dakin contributing to the understanding of its chemical properties and derivatives. tandfonline.comrsc.org It is important to distinguish this compound from "laetrile," a term used to describe a semi-synthetic, purified form of amygdalin. researchgate.netnih.gov

Identification of Knowledge Gaps in this compound Research

Despite a foundational understanding of its chemical nature, significant knowledge gaps persist in the research of this compound. A primary area of uncertainty lies in its complete phytochemical characterization and the full elucidation of its biosynthetic pathways in plants. While the general structure is known, a more in-depth analysis of its interactions and transformations within biological systems is required.

Furthermore, there is a lack of comprehensive data regarding the pharmacokinetics and pharmacodynamics of this compound. researchgate.net How the body absorbs, distributes, metabolizes, and excretes the R and S epimers of this compound, both individually and as a mixture, is not fully understood. This includes the specifics of its enzymatic hydrolysis and the subsequent fate of the resulting mandelonitrile and glucose moieties.

The biological activities of this compound, separate from its more well-known constituent amygdalin, are another area where knowledge is lacking. While some studies have looked at glycosides from sources like Prunus persica seeds, specific research focusing solely on the effects of the this compound mixture is limited. researchgate.net The potential synergistic or antagonistic effects of the R and S epimers present in this compound are also not well-documented.

Finally, the existing literature often conflates amygdalin, this compound, and laetrile, leading to a lack of clarity in research findings. researchgate.netnih.gov This ambiguity creates a significant knowledge gap, as it is often difficult to ascertain which specific compound or mixture was used in a particular study.

Proposed Directions for Future Scholarly Inquiry and Methodological Innovation

Future research on this compound should be directed towards filling the identified knowledge gaps through rigorous scientific investigation and the application of innovative methodologies.

Proposed Research Directions:

Comprehensive Phytochemical Analysis: Advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR, should be employed to fully characterize the isomeric composition and purity of this compound from various natural and synthetic sources.

Pharmacokinetic and Pharmacodynamic Studies: Detailed in vivo and in vitro studies are needed to understand the metabolic fate of both the R and S epimers of this compound. This should include investigations into their absorption, distribution, metabolism, and excretion (ADME) profiles.

Elucidation of Biological Activity: Future studies should focus specifically on the biological and pharmacological effects of the defined this compound mixture. This will help to differentiate its properties from those of pure amygdalin.

Methodological Innovations:

Advanced Separation Techniques: The development and application of advanced chiral separation techniques, such as supercritical fluid chromatography (SFC) and advanced HPLC methods, will be crucial for isolating and purifying the individual R and S epimers of this compound for focused study.

"Omics" Technologies: The use of genomics, proteomics, and metabolomics can help to elucidate the biosynthetic pathways of this compound in plants and its metabolic pathways in biological systems. researchgate.net

Computational Modeling: Molecular modeling and simulation studies can provide insights into the structure-activity relationships of the this compound epimers and their interactions with biological targets.

Standardized Research Materials: The establishment of certified reference standards for this compound and its individual epimers is essential to ensure the consistency and comparability of research findings across different studies.

By pursuing these research directions and embracing methodological innovations, the scientific community can build a more complete and nuanced understanding of the chemical compound this compound.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate Isoamygdalin's biochemical mechanisms?

  • Methodological Guidance : Follow a hypothesis-driven approach, ensuring alignment with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For reproducibility, document experimental protocols in detail, including synthesis methods, purity validation (e.g., HPLC, NMR), and control groups. Use primary data (e.g., in vitro cytotoxicity assays) alongside secondary data (literature comparisons) to validate findings .
  • Example : Compare this compound’s apoptotic effects on cancer cell lines with known cyanogenic glycosides, ensuring standardized cell culture conditions and dose-response metrics.

Q. What strategies are effective for conducting a systematic literature review on this compound?

  • Methodological Guidance : Use databases like PubMed and Web of Science with keywords (e.g., "this compound AND apoptosis AND pharmacokinetics"). Critically evaluate studies for biases, sample sizes, and methodological rigor. Organize findings into thematic categories (e.g., mechanistic studies, toxicity profiles) and identify gaps, such as limited in vivo data .
  • Example : Create a matrix comparing this compound’s IC50 values across studies, noting discrepancies in assay conditions or cell lines used.

Q. How can researchers ensure the purity and stability of this compound in experimental settings?

  • Methodological Guidance : Employ analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural validation. Monitor stability under varying storage conditions (temperature, pH) using accelerated degradation studies. Reference pharmacopeial standards for calibration .
  • Example : Publish chromatograms and spectral data in supplementary materials to enable peer validation of compound integrity.

Advanced Research Questions

Q. How should contradictory findings about this compound’s therapeutic efficacy be analyzed?

  • Methodological Guidance : Conduct a meta-analysis to identify confounding variables (e.g., dosage regimes, model organisms). Use sensitivity analysis to assess the impact of outliers. Cross-validate results with orthogonal assays (e.g., Western blotting for protein expression alongside flow cytometry for apoptosis) .
  • Example : If one study reports hepatotoxicity at high doses while another does not, compare solvent systems, administration routes, or animal strains used.

Q. What frameworks support the integration of cross-disciplinary methods in this compound research?

  • Methodological Guidance : Combine computational modeling (e.g., molecular docking to predict binding affinities) with wet-lab experiments (e.g., enzyme inhibition assays). Use mixed-methods approaches, such as ethnopharmacological surveys paired with metabolomic profiling, to explore traditional uses and mechanistic pathways .
  • Example : Validate this compound’s interaction with β-glucosidase enzymes using in silico simulations followed by kinetic studies.

Q. How can researchers optimize analytical techniques for quantifying this compound in complex matrices?

  • Methodological Guidance : Develop a validated LC-MS/MS protocol with internal standards (e.g., deuterated analogs) to enhance specificity. Perform matrix-matched calibration to account for interference from biological samples. Report limits of detection (LOD) and quantification (LOQ) in peer-reviewed formats .
  • Example : Compare extraction efficiencies of this compound from plant tissues using solid-phase extraction (SPE) versus liquid-liquid extraction (LLE).

Q. What steps ensure the replicability of this compound studies across laboratories?

  • Methodological Guidance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data (e.g., spectral files, dose-response curves) in repositories like Zenodo. Publish detailed protocols on platforms like Protocols.io , including troubleshooting steps for common issues (e.g., compound degradation) .
  • Example : Provide step-by-step video demonstrations of critical procedures, such as preparing this compound stock solutions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.